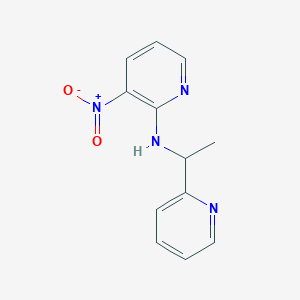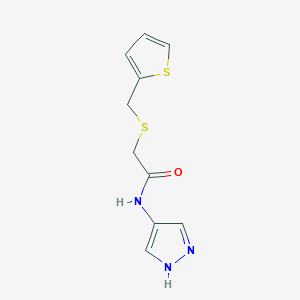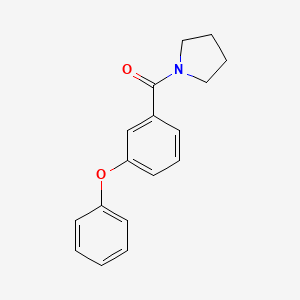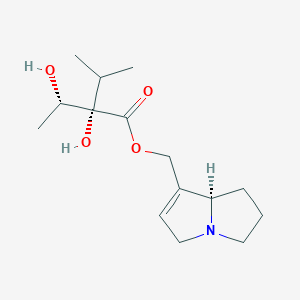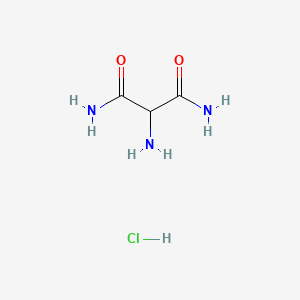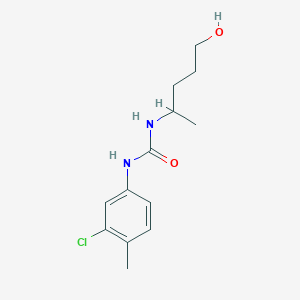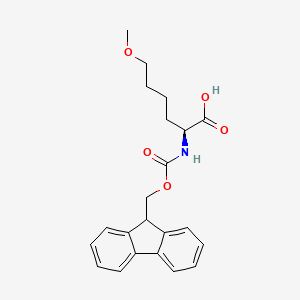![molecular formula C9H8Cl2N2O B14905194 6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)
6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one is a chemical compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties
Preparation Methods
The synthesis of 6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichloroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the desired benzodiazepine ring system . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and reaction time.
Chemical Reactions Analysis
6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies to understand the interaction of benzodiazepines with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Mechanism of Action
The mechanism of action of 6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission .
Comparison with Similar Compounds
6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one can be compared with other benzodiazepines such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, this compound is unique due to the presence of chlorine atoms at specific positions, which may influence its pharmacological properties and potency .
Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- 9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one
Properties
Molecular Formula |
C9H8Cl2N2O |
|---|---|
Molecular Weight |
231.08 g/mol |
IUPAC Name |
6,9-dichloro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C9H8Cl2N2O/c10-5-1-2-6(11)8-7(5)9(14)13-4-3-12-8/h1-2,12H,3-4H2,(H,13,14) |
InChI Key |
FFNMMSXQMVDZES-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C(C=CC(=C2N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde](/img/structure/B14905118.png)
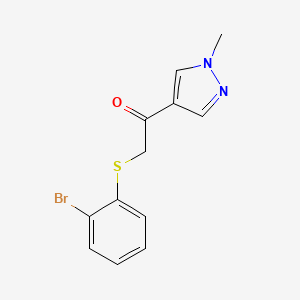
![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
